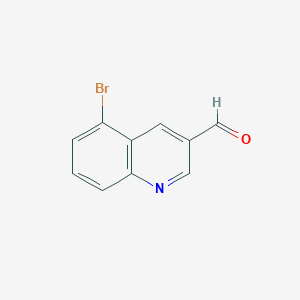

5-Bromoquinoline-3-carbaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H6BrNO |

|---|---|

Molecular Weight |

236.06 g/mol |

IUPAC Name |

5-bromoquinoline-3-carbaldehyde |

InChI |

InChI=1S/C10H6BrNO/c11-9-2-1-3-10-8(9)4-7(6-13)5-12-10/h1-6H |

InChI Key |

VNJFBGRGLUTLOV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C(C=N2)C=O)C(=C1)Br |

Origin of Product |

United States |

Chemical Transformations and Derivatization Pathways of 5 Bromoquinoline 3 Carbaldehyde

Reactions Involving the Aldehyde Group at the 3-Position

The aldehyde group at the 3-position of the quinoline (B57606) ring is a key site for a variety of chemical modifications, including nucleophilic additions, condensations, oxidations, and reductions. These reactions allow for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Nucleophilic Additions and Condensations

The electrophilic carbon atom of the aldehyde group in 5-bromoquinoline-3-carbaldehyde is susceptible to attack by various nucleophiles. This reactivity is fundamental to forming new carbon-carbon and carbon-heteroatom bonds.

A notable example is the condensation reaction with activated methylene (B1212753) compounds or other nucleophiles. While specific studies on this compound are not extensively detailed, the reactivity can be inferred from analogous 2-chloro- and 2-aryl-4-chloro-quinoline-3-carbaldehydes. For instance, these aldehydes react with anilines to form imine intermediates, which can subsequently undergo intramolecular cyclization. mdpi.com Similarly, reaction with indole (B1671886) derivatives can lead to the formation of bis(indolyl)methane structures, where two indole units are linked via the aldehyde's carbon. mdpi.com The general mechanism involves the nucleophilic attack of the indole or aniline (B41778) on the aldehyde's carbonyl carbon, followed by dehydration. mdpi.comnih.gov

These transformations demonstrate the utility of the aldehyde group as a linchpin for constructing larger, polycyclic heterocyclic systems. The reaction conditions for these condensations are typically mild, often requiring just heating in a suitable solvent, sometimes with a catalytic amount of acid or base. mdpi.com

Oxidation and Reduction Reactions to Carboxylic Acids and Alcohols

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing entry into different classes of quinoline derivatives.

Oxidation to Carboxylic Acids: The oxidation of the formyl group to a carboxylic acid is a common transformation. For the related 2-chloroquinoline-3-carbaldehydes, this has been effectively achieved using oxidizing agents like silver nitrate (B79036) (AgNO₃) or silver nitrite (B80452) (AgNO₂) in an alkaline medium. rsc.orgtandfonline.com This reaction converts the aldehyde into the corresponding quinoline-3-carboxylic acid, a key intermediate for synthesizing compounds with potential biological activity, such as protein kinase CK2 inhibitors. tandfonline.com

Table 1: Oxidation of Quinoline-3-Carbaldehyde Derivatives

| Starting Material | Reagent | Product | Reference(s) |

| 2-Chloroquinoline-3-carbaldehyde (B1585622) | Silver nitrate (AgNO₃), NaOH | 2-Chloroquinoline-3-carboxylic acid | tandfonline.com |

| 2-Chloroquinoline-3-carbaldehyde | Silver nitrite (AgNO₂), NaOH | 2-Chloroquinoline-3-carboxylic acid | rsc.org |

Reduction to Alcohols: The reduction of the aldehyde group to a primary alcohol (a hydroxymethyl group) is typically accomplished with high efficiency using standard hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose, offering good chemoselectivity by reducing the aldehyde without affecting the quinoline ring or the bromo-substituent under standard conditions. nih.govrsc.org For example, tetrazolo[1,5-a]quinoline-4-carbaldehyde, a derivative of 2-chloroquinoline-3-carbaldehyde, is smoothly reduced to the corresponding alcohol with NaBH₄ in methanol. nih.govrsc.org This transformation is valuable for introducing a flexible linker or a site for further functionalization, such as etherification. nih.gov

Table 2: Reduction of Quinoline-3-Carbaldehyde Derivatives

| Starting Material | Reagent | Product | Reference(s) |

| Tetrazolo[1,5-a]quinoline-4-carbaldehyde | Sodium borohydride (NaBH₄) | 4-(Hydroxymethyl)tetrazolo[1,5-a]quinoline | nih.govrsc.org |

| 2-Chloroquinoline-3-carbaldehyde | Sodium borohydride (NaBH₄) | (2-Iodoquinolin-3-yl)methanol (after NaI treatment) | researchgate.net |

Formation of Imines, Hydrazones, and Schiff Bases

The condensation of the aldehyde group with primary amines, hydrazines, or hydrazides is one of the most fundamental and widely used reactions of this compound. This reaction leads to the formation of imines (often called Schiff bases) or hydrazones, which are important intermediates and final products in their own right. nih.govwikipedia.org

The reaction involves the nucleophilic attack of the nitrogen atom of the amine or hydrazine (B178648) on the carbonyl carbon, forming a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine or hydrazone. wikipedia.orgscielo.br These reactions are typically carried out by refluxing the aldehyde and the nitrogen-containing nucleophile in a solvent like ethanol, sometimes with an acid catalyst such as glacial acetic acid to facilitate dehydration. wikipedia.orgyoutube.com

A variety of hydrazides can be used to produce N-(quinoline-3-ylmethylene)benzohydrazide derivatives. youtube.com These Schiff bases are not only synthetically useful but have also been investigated for their biological activities. youtube.comlibretexts.org The synthesis can be performed under "green" conditions using polyethylene (B3416737) glycol (PEG) as a recyclable solvent, avoiding the need for traditional acid or base catalysts. youtube.com Furthermore, substituted quinoline-3-carbaldehydes are known to react with various hydrazines and carbohydrazides to form a wide range of hydrazone derivatives. mdpi.comwikipedia.orgrsc.org

Table 3: Synthesis of Imines, Hydrazones, and Schiff Bases from Quinoline-3-Carbaldehydes

| Aldehyde Derivative | Amine/Hydrazine/Hydrazide | Product Type | Reaction Conditions | Reference(s) |

| 2-Chloroquinoline-3-carbaldehyde | Substituted hydrazides | N-(quinolin-3-ylmethylene)benzohydrazide | PEG 400, room temp. | youtube.com |

| 2-Chloroquinoline-3-carbaldehyde | 7-methyl-2-propyl-3H-benzoimidazole-5-carboxylic acid hydrazide | Schiff Base | Spectroscopic characterization | libretexts.org |

| Substituted quinoline-3-carbaldehyde | (2,3-dihydrothiazol-2-ylidene)hydrazine | Hydrazone | Not specified | rsc.org |

| 2-Chloroquinoline-3-carbaldehyde | Hydrazine hydrate | Hydrazone | Refluxing ethanol | wikipedia.org |

| 2-Oxo-1,2-dihydroquinoline-3-carbaldehyde | 2-oxo-2H-chromene-3-carbohydrazide | Schiff Base | DMF, catalytic glacial acetic acid | rsc.org |

Metal-Catalyzed Cross-Coupling Reactions at the 5-Bromo Position

The bromine atom at the 5-position serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, alkyl, and amino groups, significantly expanding the molecular diversity accessible from this starting material.

Suzuki-Miyaura Coupling for Aryl and Heteroaryl Substitution

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling method for forming carbon-carbon bonds between an organoboron compound (like a boronic acid or ester) and an organic halide. wikipedia.org This reaction is highly applicable to this compound for the introduction of various aryl and heteroaryl substituents at the 5-position.

The reaction typically involves a palladium catalyst (e.g., Pd(OAc)₂ or Pd(PPh₃)₄), a phosphine (B1218219) ligand, and a base (e.g., K₂CO₃, Cs₂CO₃) in a suitable solvent mixture like aqueous dioxane. beilstein-journals.org Studies on related di- and tri-haloquinolines have shown that Suzuki-Miyaura couplings proceed efficiently at halogenated positions on the quinoline core. For instance, 6,8-dibromo-4-chloroquinoline-3-carbaldehyde undergoes selective coupling with arylboronic acids at the bromo positions. beilstein-journals.org The reaction is also effective for other bromo-heterocycles, such as 5-bromo-1,2,3-triazine, demonstrating the general utility for C-C bond formation at a bromo-substituted nitrogen heterocycle. psu.edu

Table 4: Representative Suzuki-Miyaura Coupling Reactions on Bromo-Quinolines

| Bromo-Substrate | Coupling Partner | Catalyst System | Product | Reference(s) |

| 6,8-Dibromo-4-chloroquinoline-3-carbaldehyde | Arylboronic acids | Pd(PPh₃)₄ / K₂CO₃ | 6,8-Diaryl-4-chloroquinoline-3-carbaldehyde | beilstein-journals.org |

| 5-Bromo-1,2,3-triazine | (Hetero)arylboronic acids | Pd(OAc)₂ / dppf-CF₃ / Ag₂CO₃ | 5-(Hetero)aryl-1,2,3-triazine | psu.eduias.ac.in |

| Aryl Carbamates/Sulfamates | Phenylboronic acid | NiCl₂(PCy₃)₂ / K₃PO₄ | Biaryls | researchgate.net |

Other Carbon-Carbon and Carbon-Heteroatom Coupling Reactions

Beyond the Suzuki-Miyaura coupling, the 5-bromo position is amenable to a variety of other important metal-catalyzed transformations.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming carbon-nitrogen bonds. rsc.orgbeilstein-journals.org It allows for the coupling of aryl halides with a wide range of primary and secondary amines. Research on 5-bromo-8-benzyloxyquinoline has demonstrated that Buchwald-Hartwig amination is highly effective at the 5-position, using palladium acetate (B1210297) with sterically demanding phosphine ligands to couple various anilines. wikipedia.orgresearchgate.net This provides a direct route to 5-aminoquinoline (B19350) derivatives.

Sonogashira Coupling: To introduce an alkyne moiety, the Sonogashira reaction is employed. This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by a combination of palladium and a copper(I) salt. libretexts.orgorganic-chemistry.org The Sonogashira coupling has been successfully applied to 6-amino-5-bromoquinolin-2(1H)-ones, indicating its feasibility for functionalizing the 5-position of the quinoline scaffold with various acetylenic groups to form internal alkynes. libretexts.org

Heck Reaction: The Heck reaction forms a carbon-carbon bond by coupling the aryl halide with an alkene under palladium catalysis. scielo.brorganic-chemistry.org While a specific example for this compound is not prominent, the reaction is broadly applicable to aryl bromides and represents a viable pathway for introducing vinyl substituents at the 5-position. psu.eduwikipedia.org

Stille Coupling: The Stille reaction involves the palladium-catalyzed coupling of an organotin compound with an organic halide. harvard.eduorganic-chemistry.org It is known for its tolerance of a wide variety of functional groups, making it a potential, though less common due to tin toxicity, method for introducing alkyl, vinyl, or aryl groups at the 5-position of the quinoline core. researchgate.netresearchgate.net

Ullmann Condensation: This classic copper-catalyzed reaction can be used to form carbon-heteroatom bonds, particularly C-O, C-N, and C-S bonds. wikipedia.orgnih.gov The Ullmann reaction typically requires higher temperatures than palladium-catalyzed methods but offers a complementary approach for coupling phenols, amines, or thiols with the 5-bromoquinoline (B189535) core.

Table 5: Overview of Other Potential Cross-Coupling Reactions at the 5-Bromo Position

| Reaction Name | Bond Formed | Typical Reagents | General Applicability | Reference(s) |

| Buchwald-Hartwig Amination | C-N | Primary/Secondary Amines | Demonstrated for 5-bromoquinolines | beilstein-journals.orgwikipedia.orgresearchgate.net |

| Sonogashira Coupling | C-C (alkyne) | Terminal Alkynes | Demonstrated for 5-bromoquinolines | organic-chemistry.orglibretexts.org |

| Heck Reaction | C-C (alkene) | Alkenes | Generally applicable to aryl bromides | scielo.brorganic-chemistry.orgwikipedia.org |

| Stille Coupling | C-C | Organostannanes | Generally applicable to aryl halides | researchgate.netharvard.eduorganic-chemistry.org |

| Ullmann Condensation | C-O, C-N, C-S | Alcohols, Amines, Thiols | Generally applicable to aryl halides | wikipedia.orgnih.gov |

Annulation and Cyclization Reactions for Fused Heterocyclic Systems

Annulation, the process of building a new ring onto an existing one, is a cornerstone of synthetic organic chemistry for creating polycyclic structures. This compound is an adept substrate for such transformations, leading to a variety of fused quinoline derivatives with potential applications in medicinal chemistry and materials science. The reactivity of its aldehyde group and the quinoline ring structure allows for the formation of additional heterocyclic rings like pyrazoles, thiophenes, and tetrazoles.

Synthesis of Pyrazolo[c]quinolines and Thieno[c]quinolines

The construction of pyrazole (B372694) and thiophene (B33073) rings fused to the quinoline core introduces valuable pharmacophores and modifies the electronic properties of the parent molecule.

Pyrazolo[c]quinolines: The synthesis of pyrazolo[4,3-c]quinolines often proceeds through the condensation of a hydrazine derivative with a suitably functionalized quinoline. researchgate.net For this compound, a plausible and established pathway involves its reaction with hydrazine hydrate. This reaction typically begins with the formation of a hydrazone intermediate from the aldehyde group. Subsequent intramolecular cyclization, often promoted by heat or acid catalysis, would lead to the formation of the pyrazole ring fused to the 'c' face of the quinoline system. While specific examples starting from 4-chloroquinoline-3-carbaldehydes are well-documented, this methodology is readily applicable to the 5-bromo analog. researchgate.net The resulting bromo-substituted pyrazolo[4,3-c]quinoline can be a building block for further functionalization. nih.gov

Thieno[c]quinolines: The Gewald reaction is a powerful and widely used method for synthesizing 2-aminothiophenes from an aldehyde or ketone, elemental sulfur, and an active methylene nitrile. arkat-usa.org This reaction can be adapted for the synthesis of thieno[3,2-c]quinolines starting from this compound. The process would involve a one-pot reaction of the aldehyde, a cyano-active compound (like malononitrile), and elemental sulfur in the presence of a base. This would construct a 2-aminothiophene ring, which is fused at the 2,3-positions of the quinoline, effectively forming a thieno[3,2-c]quinoline system. The use of substituted quinoline carbaldehydes, including halogenated derivatives, as precursors in the synthesis of various thienoquinoline isomers is a known strategy, highlighting the feasibility of this approach. nih.govnih.govresearchgate.net

Formation of Tetrazoloquinolines

The fusion of a tetrazole ring to a quinoline system creates a class of compounds with significant biological interest. bibliomed.org The synthesis of tetrazolo[1,5-a]quinolines from quinoline-3-carbaldehyde derivatives is a well-established transformation. researchgate.netresearchgate.net This reaction is typically achieved by treating the quinoline precursor with sodium azide (B81097) in a suitable solvent like acetic acid or dimethylformamide. rsc.org

In the case of this compound, the reaction mechanism involves the nucleophilic attack of the azide ion on the quinoline ring, followed by an intramolecular cyclization and tautomerization to form the stable, fused tetrazole ring. This results in the formation of a tetrazolo[1,5-a]quinoline (B14009986) structure, where the original aldehyde group remains at the 4-position of the newly formed heterocyclic system. rsc.orgnih.gov The resulting 8-bromo-tetrazolo[1,5-a]quinoline-4-carbaldehyde is itself a versatile intermediate for further chemical modifications. bibliomed.orgnih.gov This synthetic route has been successfully applied to various 2-chloroquinoline-3-carbaldehydes to prepare their corresponding tetrazolo[1,5-a]quinoline derivatives. rsc.org

Exploration of Other Polycyclic Quinoline Derivatives

The dual reactivity of this compound allows for the exploration of diverse polycyclic systems beyond those mentioned above. The bromine atom is particularly useful for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This enables the introduction of various aryl and heteroaryl substituents at the 5-position, a strategy that has been employed with analogous di-bromo-chloroquinoline-3-carbaldehydes to create complex poly-aryl systems. nih.gov

Furthermore, the aldehyde group can be transformed to set the stage for subsequent cyclization reactions. For instance, a Wittig reaction could introduce an alkenyl side chain, which could then participate in an intramolecular Heck reaction or other palladium-catalyzed cyclizations involving the bromo-substituent to form new carbocyclic or heterocyclic rings fused to the quinoline core. divyarasayan.orgrsc.orgnih.gov Another approach involves the reaction of halo-quinoline carbaldehydes with bifunctional reagents. For example, reaction with anilines can lead to chromeno[3,4-c]quinoline systems through an imine formation followed by intramolecular cyclization. mdpi.com These varied synthetic strategies underscore the value of this compound as a key building block in the construction of a wide array of novel polycyclic quinoline derivatives.

Spectroscopic and Diffraction Based Structural Characterization of 5 Bromoquinoline 3 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. It is based on the interaction of atomic nuclei with an external magnetic field. For organic molecules, ¹H and ¹³C NMR are the most common types of NMR experiments.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis

Proton NMR (¹H-NMR) spectroscopy provides information about the number of different types of protons, the electronic environment of each type of proton, and the connectivity between adjacent protons in a molecule. In the ¹H-NMR spectrum of 5-Bromoquinoline-3-carbaldehyde, distinct signals are expected for the aldehydic proton and the aromatic protons of the quinoline (B57606) ring system.

The aldehydic proton (CHO) is typically observed as a singlet in the downfield region of the spectrum, usually between δ 9.5 and 10.5 ppm, due to the deshielding effect of the adjacent carbonyl group. The protons on the quinoline ring will appear as a series of multiplets in the aromatic region (δ 7.0-9.0 ppm). The exact chemical shifts and coupling patterns depend on the substitution pattern and the electronic effects of the bromine atom and the aldehyde group. For instance, the proton at the C2 position is expected to be a singlet and highly deshielded due to the adjacent nitrogen atom and the aldehyde group. The protons on the carbocyclic ring (C6, C7, and C8) will exhibit coupling patterns (doublets, triplets, or doublet of doublets) based on their relationship to each other.

Table 1: Representative ¹H-NMR Spectral Data for Quinoline Derivatives.

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Quinoline-3-carbaldehyde | CHO | 10.22 | s | - |

| H2 | 9.34 | s | - | |

| H4 | 8.60 | s | - | |

| H8 | 8.16 | d | 8.5 | |

| H5 | 7.96 | d | 8.2 | |

| H7 | 7.86 | dd | 8.4, 7.0 | |

| H6 | 7.64 | t | 7.5 | |

| 3-Bromoquinoline | H2 | - | - | - |

| H4 | - | - | - | |

| H5 | - | - | - | |

| H6 | - | - | - | |

| H7 | - | - | - | |

| H8 | - | - | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the different carbon environments in a molecule. In the ¹³C-NMR spectrum of this compound, a signal for the aldehydic carbon is expected in the highly deshielded region, typically between δ 190 and 200 ppm. docbrown.info The carbon atoms of the quinoline ring will appear in the aromatic region (δ 120-150 ppm). spectrabase.com The carbon atom attached to the bromine (C5) will have its chemical shift influenced by the halogen's electronegativity and heavy atom effect. The chemical shifts of the other quinoline carbons will also be affected by the positions of the bromine and aldehyde substituents. docbrown.info

Table 2: Representative ¹³C-NMR Spectral Data for Quinoline Derivatives.

| Compound | Carbon | Chemical Shift (δ, ppm) |

| Quinoline-3-carbaldehyde | C=O | 190.8 |

| C2 | 150.6 | |

| C8a | 149.2 | |

| C4 | 140.3 | |

| C7 | 132.8 | |

| C5 | 129.8 | |

| C4a | 129.5 | |

| C6 | 128.6 | |

| C8 | 128.0 | |

| C3 | 127.1 | |

| Quinoline-7-carbaldehyde | C=O | - |

| Other Carbons | - |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are instrumental in assembling the complete molecular structure by revealing correlations between different nuclei. youtube.com

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically over two or three bonds. sdsu.edu For this compound, COSY would help in tracing the connectivity of the protons on the quinoline ring, for example, identifying which proton is adjacent to another. sdsu.edunih.govresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbons to which they are directly attached. columbia.edu It is invaluable for assigning the signals in the ¹³C-NMR spectrum based on the already assigned ¹H-NMR spectrum. nih.govresearchgate.netcolumbia.edu For instance, the aldehydic proton signal would correlate with the aldehydic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons over two or three bonds (and sometimes more in conjugated systems). sdsu.educolumbia.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. youtube.comcolumbia.edu In the case of this compound, HMBC would show correlations between the aldehydic proton and the C2, C3, and C4 carbons of the quinoline ring, confirming the position of the aldehyde group. It would also help in confirming the assignments of the quaternary carbons like C4a, C5, and C8a. youtube.comcolumbia.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns. nih.govmiamioh.edu

For this compound, the molecular ion peak ([M]⁺) would be expected at an m/z corresponding to its molecular weight (C₁₀H₆BrNO). Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion, with two peaks of nearly equal intensity separated by two mass units, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).

Common fragmentation pathways for aldehydes include the loss of a hydrogen radical (M-1) or the formyl radical (M-29). libretexts.org For quinoline derivatives, fragmentation can involve the loss of HCN or other small molecules, as well as cleavage of the rings. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, often to four or more decimal places. nih.gov This high accuracy allows for the determination of the elemental composition of the molecular ion and its fragments. nih.govmdpi.com For this compound, HRMS would confirm the molecular formula C₁₀H₆BrNO by matching the experimentally measured exact mass with the calculated theoretical mass. researchgate.netresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govresearchgate.net It is particularly useful for analyzing volatile and thermally stable compounds. researchgate.netnih.gov this compound, being a relatively small organic molecule, could potentially be analyzed by GC-MS. The gas chromatogram would indicate the purity of the sample, and the mass spectrum obtained for the GC peak would provide the molecular weight and fragmentation pattern, aiding in its identification. nih.govresearchgate.net

Table 3: Summary of Mass Spectrometry Data for this compound.

| Technique | Information Provided | Expected Result for this compound |

| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern | Molecular ion peak with characteristic bromine isotope pattern. Fragments corresponding to loss of H, CHO, Br, and ring cleavage. |

| High-Resolution Mass Spectrometry (HRMS) | Exact mass and elemental composition | Confirmation of the molecular formula C₁₀H₆BrNO. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity and identification of volatile components | A single peak in the chromatogram with a mass spectrum matching that of the target compound. |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a powerful, non-destructive method for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, such as stretching and bending, at specific frequencies that are characteristic of the bonds and atomic arrangements within the molecule.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is expected to exhibit a series of characteristic absorption bands that confirm the presence of the quinoline core, the aldehyde group, and the bromine substituent. While a definitive spectrum for this specific molecule is not widely published, a detailed analysis can be inferred from the well-established characteristic frequencies of its constituent functional groups and data from closely related quinoline-carbaldehyde derivatives. mdpi.com

Key functional groups and their expected IR absorption regions include:

Aldehyde Group (-CHO): The aldehyde is one of the most readily identifiable functional groups in an IR spectrum. It gives rise to two distinct stretching vibrations:

C=O Stretch: A strong, sharp absorption band is anticipated in the region of 1710-1685 cm⁻¹. The conjugation of the aldehyde with the aromatic quinoline system typically shifts this band to a lower wavenumber compared to saturated aliphatic aldehydes (which appear at 1740-1720 cm⁻¹). For instance, in related compounds like 7-Bromo-2-chloroquinoline-3-carbaldehyde, this peak is observed around 1680–1700 cm⁻¹. mdpi.com

C-H Stretch: The C-H bond of the aldehyde group presents a unique feature: a pair of weak to moderate bands, often appearing as a "doublet," in the region of 2830-2695 cm⁻¹. One of these bands, typically around 2720 cm⁻¹, is particularly diagnostic as few other absorptions occur in this region.

Quinoline Ring System: The quinoline moiety, a bicyclic aromatic heterocycle, displays several characteristic vibrations:

C=C and C=N Stretching: Aromatic ring stretching vibrations are expected to produce multiple bands of variable intensity in the 1620-1430 cm⁻¹ region. For quinoline itself and its derivatives, bands are typically observed around 1617–1507 cm⁻¹.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic rings will appear at wavenumbers above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.

C-H Bending (Out-of-Plane): The substitution pattern on the benzene (B151609) and pyridine (B92270) rings of the quinoline nucleus influences the position of strong C-H out-of-plane bending vibrations, which typically occur in the 900-675 cm⁻¹ region. These can be useful for confirming the substitution pattern.

Carbon-Bromine Bond (C-Br): The stretching vibration of the C-Br bond is expected to appear in the far-infrared region of the spectrum, typically between 650 cm⁻¹ and 550 cm⁻¹. mdpi.com

The following table summarizes the anticipated IR absorption bands for this compound based on the analysis of its functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aldehyde | C=O Stretch (conjugated) | 1710 - 1685 | Strong |

| Aldehyde | C-H Stretch | 2830 - 2780 & 2750 - 2695 | Weak to Medium |

| Quinoline Ring | Aromatic C-H Stretch | 3100 - 3000 | Variable |

| Quinoline Ring | C=C and C=N Stretch | 1620 - 1430 | Medium to Strong |

| Carbon-Halogen | C-Br Stretch | 650 - 550 | Medium to Strong |

X-ray Diffraction for Solid-State Structure Determination

While vibrational spectroscopy identifies the functional groups present, single-crystal X-ray diffraction provides the most definitive information about the three-dimensional arrangement of atoms in the solid state. This technique allows for the precise measurement of bond lengths, bond angles, and intermolecular interactions, revealing the molecule's conformation and how it packs in a crystal lattice.

Although a specific crystal structure determination for this compound is not publicly available, valuable insights can be drawn from the crystallographic analysis of closely related derivatives, such as 7-Bromo-2-chloroquinoline-3-carbaldehyde and 2-methoxyquinoline-3-carbaldehyde.

Studies on analogous halogenated quinolines suggest that these molecules typically crystallize in common crystal systems like monoclinic or triclinic. For instance, slow evaporation of a saturated solution of 7-Bromo-2-chloroquinoline-3-carbaldehyde has been reported to produce monoclinic crystals suitable for structural refinement.

Key structural features that would be expected in the solid-state structure of this compound include:

Planarity: The quinoline ring system is expected to be essentially planar. The aldehyde group would likely be nearly coplanar with the ring system to maximize π-conjugation. In the crystal structure of 2-methoxyquinoline-3-carbaldehyde, the aldehyde group is found to be almost perfectly coplanar with the quinoline ring.

Intermolecular Interactions: The packing of molecules in the crystal lattice is stabilized by various non-covalent interactions. In the absence of strong hydrogen bond donors like -OH or -NH groups, the crystal structure of this compound would likely be dominated by:

C-H···O Hydrogen Bonds: Weak hydrogen bonds between aromatic C-H donors and the aldehyde oxygen atom of a neighboring molecule are highly probable. These interactions often lead to the formation of dimeric or chain-like structures.

π–π Stacking: The planar aromatic quinoline rings are expected to engage in π–π stacking interactions, where the rings of adjacent molecules are arranged in a parallel or offset fashion. These interactions are crucial for the stabilization of the crystal packing.

Halogen Bonding: The bromine atom could participate in halogen bonding (C-Br···N or C-Br···O), an interaction where the electrophilic region on the halogen atom is attracted to a nucleophilic site on an adjacent molecule.

The following table presents representative crystallographic data for an analogous compound, which provides a model for the likely structural parameters of this compound.

| Compound | Crystal System | Space Group | Key Interactions |

| 7-Bromo-2-chloroquinoline-3-carbaldehyde | Monoclinic | P2₁/c | (Inferred) C-H···O, π–π stacking, Halogen bonding |

| 2-Methoxyquinoline-3-carbaldehyde | Monoclinic | P2₁/c | C-H···O hydrogen bonds, π–π stacking |

Computational Chemistry and in Silico Investigations of 5 Bromoquinoline 3 Carbaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized geometry, electronic properties, and spectroscopic features of molecules. For 5-Bromoquinoline-3-carbaldehyde, DFT calculations are typically performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), which provides a good balance between accuracy and computational cost for organic molecules. researchgate.netnih.gov

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves calculating the forces on each atom and adjusting their positions until a stable structure is reached. The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles.

Theoretical calculations for the related 2-chloroquinoline-3-carboxaldehyde show that optimized molecular parameters can vary slightly from experimental data, as theoretical estimations are often performed for a molecule in the gaseous state, whereas experimental results, like those from X-ray diffraction, are for the solid state. nih.gov Conformational analysis, particularly concerning the rotation of the aldehyde group relative to the quinoline (B57606) ring, can identify the most energetically favorable conformer. The planarity of the quinoline ring system is a key feature, with the bromine and carbaldehyde substituents lying in or close to the plane of the ring.

Table 1: Predicted Optimized Structural Parameters for this compound (Note: These are representative values based on DFT calculations of similar structures. Actual values may vary.)

| Parameter | Bond | Predicted Length (Å) | Parameter | Bonds | Predicted Angle (°) |

| Bond Length | C3–C11 | 1.48 | Bond Angle | C2-C3-C4 | 120.5 |

| C11=O12 | 1.21 | C2-C3-C11 | 119.8 | ||

| C5–Br13 | 1.90 | C4-C3-C11 | 119.7 | ||

| C-C (aromatic) | 1.38 - 1.42 | C3-C11-O12 | 123.0 | ||

| C-H (aromatic) | 1.08 | C4-C5-Br13 | 119.5 |

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. wikipedia.orgnumberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's nucleophilicity and ionization potential. youtube.com The LUMO is the innermost empty orbital and acts as an electron acceptor, with its energy level corresponding to electron affinity and electrophilicity. youtube.com

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. numberanalytics.com A small HOMO-LUMO gap indicates that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. researchgate.net For this compound, the HOMO is expected to be distributed over the electron-rich quinoline ring, while the LUMO is likely localized on the electron-deficient carbaldehyde group and the carbon atoms attached to the electronegative nitrogen and bromine atoms. This distribution dictates how the molecule interacts with other reactants.

Table 2: Predicted Frontier Molecular Orbital Properties of this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.1 |

| HOMO-LUMO Gap (ΔE) | 4.4 |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. wolfram.com It plots the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values. walisongo.ac.id Red regions signify negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, highlighting electron-poor areas prone to nucleophilic attack. Green areas denote neutral potential.

In the MEP map of this compound, the most negative potential (red) is anticipated to be localized around the highly electronegative oxygen atom of the carbonyl group, making it a primary site for protonation and electrophilic interactions. nih.gov Positive potential (blue) is expected near the hydrogen atom of the aldehyde group and potentially around the C-Br bond, while the aromatic ring will exhibit a mix of neutral to slightly negative potential. nih.gov These maps are invaluable for predicting the sites for intermolecular interactions. researchgate.net

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

Molecular Dynamics (MD) simulations are computational methods that analyze the physical movements of atoms and molecules over time. easychair.org By solving Newton's equations of motion, MD simulations provide detailed information on the dynamic behavior, conformational flexibility, and thermodynamic properties of a molecule.

For this compound, MD simulations can explore the rotational freedom of the C3-carbaldehyde bond and the flexibility of the quinoline ring system. This provides insight into the accessible conformations of the molecule in different environments. Furthermore, MD simulations are crucial for studying solvent effects. By explicitly including solvent molecules (like water) in the simulation box, one can investigate how solute-solvent interactions influence the molecule's structure and dynamics. researchgate.netdntb.gov.ua These simulations can reveal the formation of hydrogen bonds between the carbonyl oxygen and protic solvents, and how the solvent shell organizes around the molecule, which can significantly impact its reactivity and absorption spectra. researchgate.net

Reaction Mechanism Studies through Computational Approaches

Computational chemistry, particularly DFT, is a powerful tool for elucidating reaction mechanisms. It allows for the mapping of the entire reaction pathway, including the identification of reactants, products, intermediates, and transition states. By calculating the energies of these species, a potential energy surface for the reaction can be constructed.

For this compound, a key reaction is the nucleophilic addition to the carbonyl carbon. For instance, the mechanism of a Wittig reaction to form a styrylquinoline derivative could be investigated. mdpi.com DFT calculations can model the approach of the nucleophile (e.g., a phosphonium (B103445) ylide) to the aldehyde. These calculations would help in determining the structure of the four-centered transition state, calculating the activation energy required to reach it, and confirming the stereochemistry of the resulting alkene product. mdpi.com Such studies provide a detailed, step-by-step understanding of the reaction that can be difficult to obtain through experimental means alone.

Ligand Design and Molecular Docking Simulations with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred binding orientation of one molecule (the ligand) to a second (the receptor, typically a protein or enzyme). nih.gov This method is fundamental in drug discovery and design, as it helps to identify potential drug candidates and understand their mechanism of action at a molecular level.

This compound, as a quinoline derivative, can be investigated as a potential inhibitor for various biological targets. For example, quinoline scaffolds have been studied for their activity against enzymes like lanosterol (B1674476) 14α-demethylase, which is crucial in fungi. mdpi.com In a typical docking study, the 3D structures of this compound (the ligand) and the target protein are prepared. The simulation then explores various possible binding poses of the ligand within the active site of the protein, scoring each pose based on a force field that estimates the binding affinity.

The results of a docking simulation include the binding energy (usually in kcal/mol), which indicates the stability of the ligand-receptor complex, and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the binding. nih.gov This information is critical for structure-activity relationship (SAR) studies and for designing more potent and selective derivatives.

Table 3: Hypothetical Molecular Docking Results for this compound

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Type of Interaction |

| Lanosterol 14α-demethylase (CYP51) | -7.8 | TYR 132, HIS 377 | Hydrogen Bond with C=O |

| PHE 228, MET 508 | Hydrophobic Interaction | ||

| DNA Gyrase Subunit B | -7.2 | ASP 73 | Hydrogen Bond with C=O |

| ILE 78, PRO 79 | Hydrophobic Interaction |

Protein-Ligand Interaction Profiling

Derivatives of 2-chloroquinoline-3-carbaldehyde (B1585622), a close structural relative, have been the subject of numerous computational studies. For instance, in the pursuit of novel inhibitors for SARS-CoV-2 main protease (MPro) and papain-like protease (PLPro), researchers have synthesized and docked a series of compounds derived from 2-chloroquinoline-3-carbaldehyde. nih.gov These studies hypothesize that the quinoline ring can occupy specific pockets within the enzyme's active site, bringing the electrophilic carbon atoms (at the C2 position bearing the chlorine and the carbaldehyde carbon) into proximity with nucleophilic residues like the catalytic cysteine. nih.gov

In a study focused on developing new anti-HIV agents, a series of pyrimidine (B1678525) and pyrazoline derivatives of 2-chloroquinoline-3-carbaldehyde were synthesized and docked into the active site of HIV reverse transcriptase (PDB ID: 4I2P). nih.gov The results indicated that quinoline derivatives bearing a pyrimidine moiety generally exhibited higher docking scores than their pyrazoline counterparts. nih.gov Notably, a compound featuring a bromo-substituted phenyl ring attached to the pyrimidine scaffold demonstrated strong binding affinity, suggesting that the presence and position of a halogen atom, such as the bromine in this compound, can significantly influence protein-ligand interactions. nih.gov The structure-activity relationship (SAR) analysis from this study highlighted that an electron-withdrawing bromo group on the phenyl ring contributed to better binding affinity. nih.gov

Furthermore, molecular docking studies on quinoline-3-carboxamide (B1254982) derivatives against DNA damage and response (DDR) kinases have shown that the quinoline nitrogen is crucial for binding to the hinge region of these enzymes, acting as a competitive inhibitor of ATP. mdpi.com This interaction is a common feature for many kinase inhibitors and underscores the importance of the quinoline core in directing the binding to specific protein families.

The following table summarizes the findings from docking studies on various quinoline derivatives, providing insights into the potential interactions of this compound with different protein targets.

| Derivative Class | Protein Target | Key Findings | Reference |

| Pyrimidine derivatives of 2-chloroquinoline-3-carbaldehyde | HIV Reverse Transcriptase | Higher docking scores compared to pyrazoline derivatives. A bromo-substituted phenyl group enhanced binding affinity. | nih.gov |

| Quinoline-3-carboxamides | ATM, ATR, DNA-PKcs Kinases | The quinoline nitrogen binds to the hinge region of the kinases. Showed selectivity for ATM kinase. | mdpi.com |

| 2-chloroquinoline-3-carbaldehyde derivatives | SARS-CoV-2 MPro and PLPro | The quinoline ring occupies the S1' pocket, with potential for covalent interaction with the catalytic cysteine. | nih.gov |

| 6-Bromo quinazoline (B50416) derivatives | Epidermal Growth Factor Receptor (EGFR) | Hydrogen bonding and other key interactions with active site residues. | nih.gov |

Virtual Screening Methodologies

Virtual screening is a powerful computational technique used in the early stages of drug discovery to search large libraries of chemical compounds and identify those that are most likely to bind to a drug target, typically a protein or enzyme. researchgate.net While there are no specific reports of virtual screening campaigns centered on this compound, the methodologies employed for screening quinoline-based libraries are well-established and directly applicable.

Virtual screening approaches can be broadly categorized into two main types: structure-based and ligand-based.

Structure-Based Virtual Screening (SBVS): This method relies on the three-dimensional structure of the target protein. Molecular docking, as discussed in the previous section, is a primary tool for SBVS. A large database of compounds would be docked into the active site of a target protein, and the compounds would be ranked based on their predicted binding affinity (docking score). researchgate.net For a compound like this compound, this approach would be invaluable in identifying potential protein targets. For example, a library containing this compound could be screened against a panel of kinases, proteases, or other enzymes implicated in disease.

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS methods can be employed. These approaches use the information from known active ligands to identify new compounds with similar properties. semanticscholar.org One common LBVS technique is pharmacophore modeling. A pharmacophore represents the essential steric and electronic features required for a molecule to interact with a specific target. If a set of active quinoline derivatives is known, a pharmacophore model can be generated and used to screen large databases for compounds that match this model, such as this compound. semanticscholar.org

Another ligand-based method is the quantitative structure-activity relationship (QSAR), which correlates the chemical structures of compounds with their biological activities. semanticscholar.org A QSAR model developed from a series of quinoline derivatives could be used to predict the activity of new, untested compounds like this compound.

The following table outlines the different virtual screening methodologies and their applicability to the discovery of new bioactive quinoline derivatives.

| Methodology | Description | Application for Quinoline Derivatives |

| Structure-Based Virtual Screening (SBVS) | ||

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a protein's active site. | Screening libraries of quinoline derivatives against known protein targets to identify potential inhibitors. nih.gov |

| Ligand-Based Virtual Screening (LBVS) | ||

| Pharmacophore Modeling | Identifies the common 3D arrangement of essential features in active molecules. | Creating a pharmacophore from known active quinolines to find novel scaffolds with similar interaction patterns. semanticscholar.org |

| Quantitative Structure-Activity Relationship (QSAR) | Develops a mathematical relationship between the chemical structure and biological activity of a series of compounds. | Predicting the biological activity of new quinoline derivatives based on their structural features. semanticscholar.org |

Advanced Research Perspectives on Biological Activities and Mechanistic Insights of 5 Bromoquinoline 3 Carbaldehyde Derivatives

Quinoline-3-Carbaldehyde Derivatives as Scaffolds for Bioactive Molecules

The quinoline (B57606) nucleus is recognized as a "privileged structure" in drug discovery, meaning it is a molecular framework capable of binding to multiple biological targets. bohrium.com This inherent versatility makes quinoline-based compounds, including quinoline-3-carbaldehyde derivatives, valuable scaffolds for generating diverse libraries of bioactive molecules. nih.govmdpi.comnih.gov These scaffolds are found in numerous natural products and synthetic drugs, demonstrating a broad spectrum of biological effects, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. mdpi.comresearchgate.netnih.gov

The reactivity of the 3-carbaldehyde group allows for straightforward chemical modifications, enabling the synthesis of a vast number of derivatives such as Schiff bases, hydrazones, and various fused heterocyclic systems. rsc.orgresearchgate.net For instance, 2-chloroquinoline-3-carbaldehydes are key intermediates, readily prepared through the Vilsmeier-Haack reaction, which can be further diversified to create compounds with enhanced medicinal properties. rsc.orgmdpi.comchemijournal.com The strategic derivatization of the quinoline-3-carbaldehyde scaffold is a fundamental approach in the quest for new and more effective therapeutic agents. nih.govrsc.org

Rational Design of Derivatives for Specific Biological Target Modulation

Rational drug design leverages the understanding of a biological target's structure and mechanism to create specific and potent inhibitors. mdpi.com The quinoline-3-carbaldehyde framework is an excellent platform for such strategies. By modifying substituents on the quinoline ring, researchers can fine-tune the molecule's electronic and steric properties to optimize interactions with specific enzymes or cellular components. tandfonline.comnih.gov

For example, a hit compound identified from a library of 3-carboxy quinolin-2-one derivatives, specifically 7-bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, was structurally optimized to improve its inhibitory activity against protein kinase CK2. tandfonline.comtandfonline.com This process involves creating a series of related compounds and analyzing their structure-activity relationships (SAR) to identify modifications that enhance potency and selectivity. tandfonline.com Similarly, the quinoline template has been systematically used to construct potent dual inhibitors of the PI3K/mTOR signaling pathway, a critical axis in cancer development. nih.gov

The targeted inhibition of specific enzymes is a major goal in modern drug discovery. Derivatives of the quinoline-3-carbaldehyde scaffold have been successfully designed to inhibit key enzymes implicated in human diseases.

Protein Kinase CK2 Inhibition: Protein kinase CK2 is a crucial enzyme involved in cell growth, proliferation, and apoptosis, and its overexpression is linked to cancer. tandfonline.comtandfonline.com Researchers have synthesized and studied derivatives of 3-quinoline carboxylic acid as CK2 inhibitors. nih.gov Molecular docking studies show these inhibitors binding within the ATP-binding pocket of human CK2, with the quinoline heterocycle forming hydrophobic contacts with key amino acid residues. tandfonline.com Modifications at the 2-position of the quinoline ring significantly influence inhibitory activity. tandfonline.com A study identified 22 novel 3-quinoline carboxylic acid derivatives that inhibit CK2, with the most active compounds found among tetrazolo-quinoline-4-carboxylic acid and 2-aminoquinoline-3-carboxylic acid derivatives, exhibiting IC50 values in the submicromolar to low micromolar range. tandfonline.comnih.gov

Table 1: CK2 Inhibition by 3-Quinoline Carboxylic Acid Derivatives

| Compound Class | IC50 Range (µM) | Key Findings |

|---|---|---|

| Tetrazolo-quinoline-4-carboxylic acid derivatives | 0.65 - 18.2 | Among the most active inhibitors identified. nih.gov |

| 2-Aminoquinoline-3-carboxylic acid derivatives | 0.65 - 18.2 | Also demonstrated high inhibitory activity. nih.gov |

| 7-Bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | - | Identified as a hit compound for further optimization. tandfonline.com |

PI3K/mTOR Inhibition: The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth and survival and is often dysregulated in cancer. nih.gov Quinoline represents a well-established template for creating PI3K/mTOR dual inhibitors. nih.gov A novel series of 4-acrylamido-quinoline derivatives were designed and synthesized, demonstrating remarkable inhibitory potency against PI3Kα, with IC50 values ranging from 0.50 to 2.03 nM. nih.govnih.gov A representative compound from this series, 8i , not only inhibited PI3Kα but also other class I PI3Ks and mTOR. nih.gov At a concentration of just 5 nM, it significantly reduced the phosphorylation of key downstream effectors like Akt and S6 ribosomal protein in PC3 cancer cells, confirming its potent on-target activity. nih.gov

Table 2: PI3Kα Inhibition by 4-Acrylamido-Quinoline Derivatives

| Compound Series | Target | IC50 Range (nM) | Key Findings |

|---|---|---|---|

| 4-Acrylamido-quinolines | PI3Kα | 0.50 - 2.03 | Exerted remarkable inhibition against PI3Kα. nih.gov |

| Compound 8i | PI3K/mTOR | - | Potent dual inhibitor; down-regulated key biomarkers at 5 nM. nih.gov |

Besides enzyme inhibition, quinoline derivatives can exert their biological effects by directly interacting with nucleic acids. The planar structure of the quinoline ring is well-suited for intercalation between DNA base pairs or binding within the DNA grooves. mdpi.com

An in-silico study of 2,4-disubstituted quinoline-3-carboxylic acid derivatives showed that these molecules can bind to the A/T minor groove region of a B-DNA duplex. nih.gov The study highlighted that the substituent at the 2-position of the quinoline can act as a hydrogen bond donor/acceptor for adenine (B156593) and guanine (B1146940) base pairs, providing a mechanistic basis for the molecule's DNA-targeting activity. nih.gov

Furthermore, the mechanism of action for the broader class of quinolone antibiotics, which share the core bicyclic structure, involves the inhibition of bacterial DNA gyrase and topoisomerase IV. wikipedia.org These enzymes are essential for DNA replication, transcription, and repair. By forming a complex with the enzyme and DNA, the quinolone molecule prevents the re-ligation of the DNA strands, leading to lethal double-strand breaks. wikipedia.orgrsc.org Some quinoline-3-carbaldehyde hydrazone derivatives have been shown through molecular docking to bind to the active site of DNA topoisomerase IV, suggesting a similar mechanism of action. nih.gov

Mechanistic Studies of Antimicrobial Action

The rise of antimicrobial resistance has spurred research into new agents, with quinoline derivatives being a major focus. nih.govnih.gov Mechanistic studies are crucial for understanding how these compounds kill bacteria and fungi, which aids in the development of more effective drugs that can circumvent existing resistance mechanisms. bohrium.comnih.gov

The primary antibacterial mechanism for many quinoline-based compounds is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. wikipedia.orgrsc.orgacs.org This inhibition disrupts essential DNA processes, leading to bacterial cell death. wikipedia.org

However, research suggests that quinoline derivatives may have multiple mechanisms of action. Some studies propose that certain quinoline compounds target the proton pump of adenosine (B11128) triphosphate (ATP) synthase, disrupting cellular energy production. nih.gov Additionally, some novel norfloxacin (B1679917) derivatives, which belong to the quinolone class, have been shown to have polypharmacological effects, not only inhibiting gyrase and topoisomerase IV but also interfering with peptidoglycan synthesis, a key component of the bacterial cell wall. rsc.org The ability to hit multiple targets can be a valuable strategy for combating drug-resistant bacteria. nih.gov

Quinoline derivatives also exhibit significant antifungal properties, and their mechanisms of action are actively being investigated. bohrium.comnih.gov Unlike their antibacterial counterparts, the antifungal action of many quinoline derivatives does not appear to primarily target DNA synthesis. Instead, a common mechanism involves the disruption of the fungal cell membrane. nih.govacs.org

Studies on certain quinoline derivatives have shown that they cause abnormal morphology of fungal cell membranes, leading to increased permeability and the leakage of essential cellular contents. nih.govacs.org This disruption is often accompanied by the accumulation of reactive oxygen species (ROS) and a loss of mitochondrial membrane potential, ultimately triggering fungal cell death. acs.org Another identified target is aspartate semialdehyde dehydrogenase (ASADH), an enzyme crucial for the fungal synthesis of essential amino acids. bohrium.comresearchgate.net The structural similarity of some quinoline compounds to natural alkaloids like quinine (B1679958) provides a foundation for designing novel antifungal agents. nih.govacs.org

Table 3: Antifungal Activity of Quinine-Inspired Quinoline Derivatives

| Compound | Target Fungus | EC50 (µg/mL) | Comparison |

|---|---|---|---|

| Ac12 | S. sclerotiorum | 0.52 | More potent than lead compound 3 (1.72 µg/mL). nih.gov |

| Ac12 | B. cinerea | 0.50 | More potent than lead compound 3 (1.89 µg/mL). nih.gov |

| 3f-4 | S. sclerotiorum | 0.41 | Displayed superior in vitro fungicidal activity. acs.org |

| 3f-28 | S. sclerotiorum | 0.55 | Displayed superior in vitro fungicidal activity. acs.org |

Investigation of Anti-Cancer Mechanisms

The anti-cancer potential of 5-bromoquinoline-3-carbaldehyde derivatives is rooted in their ability to interfere with fundamental cellular processes that are commonly dysregulated in cancer. Research into these mechanisms has revealed a multi-pronged approach, primarily involving the induction of programmed cell death and the modulation of the cell division cycle.

Induction of Apoptosis Pathways

Apoptosis, or programmed cell death, is a critical intrinsic mechanism for removing damaged or unwanted cells. Many cancer cells develop resistance to apoptosis, a hallmark of malignancy. Derivatives of this compound have been shown to re-sensitize cancer cells to this process through the activation of one or both of the major apoptotic signaling cascades: the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. researchgate.net Both pathways converge on the activation of effector caspases, such as caspase-3, which are proteases that execute the final stages of cell death. researchgate.netnih.gov

Research has demonstrated that certain quinoline derivatives can trigger both pathways. For instance, the quinoline derivative PQ1 was found to induce apoptosis in T47D breast cancer cells by activating both caspase-8, the initiator caspase of the extrinsic pathway, and caspase-9, the initiator caspase of the intrinsic pathway. researchgate.net The activation of the intrinsic pathway is a common mechanism for quinoline-based compounds. This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like Bax and Bak). researchgate.net Studies show that quinoline derivatives can shift this balance towards cell death. PQ1, for example, was shown to increase levels of the pro-apoptotic protein Bax and stimulate the release of cytochrome c from the mitochondria into the cytosol, a critical step that leads to the formation of the apoptosome and activation of caspase-9. researchgate.net

Similarly, novel quinoline-chalcone hybrids, which can be synthesized from a quinoline-3-carbaldehyde core, have been shown to significantly upregulate the levels of cleaved caspase-3 and caspase-9, providing further evidence of intrinsic pathway activation. mdpi.com The rapid induction of this pathway is a significant advantage, as it can allow researchers to study the core apoptotic machinery with minimal interference from secondary cellular responses. nih.gov Some derivatives may also induce apoptosis through mechanisms like the generation of reactive oxygen species (ROS), which can cause cellular damage and trigger the apoptotic cascade. mdpi.com

The table below summarizes the effects of representative quinoline derivatives on key apoptosis-related proteins.

Table 1: Effect of Quinoline Derivatives on Apoptotic Markers

| Derivative Class | Compound Example | Target Cell Line | Effect on Apoptotic Proteins | Pathway Activated |

| Substituted Quinoline | PQ1 | T47D Breast Cancer | ↑ Caspase-8, ↑ Caspase-9, ↑ Bax, ↑ Cytochrome C release | Extrinsic & Intrinsic |

| Quinoline-Chalcone Hybrid | Compound 12e | MGC-803 Gastric Cancer | ↑ Cleaved Caspase-3, ↑ Cleaved Caspase-9, ↑ Cleaved-PARP | Intrinsic |

| Bromo-Nitroquinoline | 6-Bromo-5-nitroquinoline | HT29 Colon Cancer | Induces Apoptosis (specific proteins not detailed) | Not Specified |

Cell Cycle Modulation

Uncontrolled cell proliferation is the most fundamental characteristic of cancer, resulting from a loss of control over the cell division cycle. The cell cycle is a series of tightly regulated phases (G0, G1, S, G2, M) controlled by cyclin-dependent kinases (CDKs) and their cyclin partners. nih.gov Halting the cell cycle at specific checkpoints (e.g., G1/S or G2/M) prevents cancer cells from replicating and can trigger apoptosis.

Derivatives of this compound have demonstrated the ability to induce cell cycle arrest at different phases. For example, a quinoline-3-carbaldehyde hydrazone was found to induce cell cycle arrest at the G1 phase in neuroblastoma cells by increasing the expression of the p27Kip1 protein, a known inhibitor of G1 CDKs. mdpi.com

In other cases, arrest occurs at the G2/M checkpoint, which precedes mitosis. A potent quinoline-chalcone derivative, designated 12e, was observed to cause a significant accumulation of MGC-803 gastric cancer cells in the G2/M phase of the cell cycle in a dose-dependent manner. mdpi.com This arrest prevents the cells from dividing and can ultimately lead to their death. The ability of different derivatives to target distinct phases of the cell cycle highlights the chemical versatility of the quinoline scaffold in developing anti-cancer agents with specific mechanisms of action.

The table below details the observed effects of specific quinoline derivatives on cell cycle progression.

Table 2: Cell Cycle Modulation by Quinoline Derivatives

| Derivative Class | Compound Example | Target Cell Line | Observed Effect |

| Quinoline-Chalcone Hybrid | Compound 12e | MGC-803 Gastric Cancer | G2/M Phase Arrest |

| Quinoline-3-carbaldehyde Hydrazone | Compound I | SH-SY5Y Neuroblastoma | G1 Phase Arrest (via p27Kip1 upregulation) |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses

To optimize the anti-cancer potency of this compound derivatives, researchers rely on Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies. SAR analyses explore how changes in a molecule's chemical structure, such as the addition, removal, or modification of functional groups at specific positions, affect its biological activity. nih.gov

Preliminary SAR studies on quinoline-chalcone hybrids have revealed that the nature and position of substituents on the chalcone (B49325) portion of the molecule have a significant impact on the compound's anti-proliferative potency. mdpi.com For instance, the presence of certain groups on the phenyl ring of the chalcone moiety can dramatically enhance or diminish its ability to inhibit cancer cell growth. mdpi.com Similarly, studies on other quinoline derivatives have shown that modifying substituents at the C-6 and C-8 positions of the quinoline ring can lead to vastly different anti-cancer activities, underscoring the importance of these positions for biological interaction. researchgate.net

QSAR provides a more quantitative approach by building mathematical models that correlate variations in chemical structure with changes in biological activity. ajsp.netresearchgate.net These models use calculated molecular descriptors—such as electronic (e.g., electronegativity, dipole moment), hydrophobic (e.g., logP), and steric (e.g., van der Waals volume) properties—to predict the activity of novel compounds before they are synthesized. nih.govdntb.gov.ua For quinoline derivatives, QSAR models have successfully predicted anti-tuberculosis and diuretic activities, establishing a proof of concept for this approach. nih.govuran.ua These studies have identified that properties like van der Waals volume, electron density, logP, and dipole moment can be pivotal for biological activity. nih.govuran.ua Such models, once validated using statistical methods (e.g., assessing R² and Q² values), can guide the rational design of new this compound derivatives with improved anti-cancer efficacy. nih.gov

The following table illustrates a hypothetical SAR for a series of derivatives, demonstrating how substituent changes can influence anti-cancer activity, as represented by IC₅₀ values.

Table 3: Illustrative Structure-Activity Relationship of Quinoline Derivatives

| Compound | Scaffold | R¹ Substituent (Position X) | R² Substituent (Position Y) | Anti-Cancer Activity (IC₅₀ in µM) |

| A | Quinoline | -H | -OCH₃ | 15.2 |

| B | Quinoline | -Cl | -OCH₃ | 8.5 |

| C | Quinoline | -Cl | -OH | 2.1 |

| D | Quinoline | -F | -OH | 5.3 |

This table is for illustrative purposes to demonstrate SAR principles.

Development of Novel Chemical Probes and Tools for Biological Research

Beyond their therapeutic potential, derivatives of this compound serve as valuable platforms for the development of chemical probes—specialized small molecules designed to study and manipulate biological systems. These tools are essential for elucidating complex cellular pathways and identifying new drug targets.

The ability of certain quinoline derivatives to induce cellular processes with high specificity and speed makes them excellent research tools. For example, a small molecule named Raptinal, which induces apoptosis with unparalleled speed, allows researchers to study the kinetics of the intrinsic apoptotic pathway in its latent state, before slower, secondary cellular events can occur and complicate the analysis. nih.gov The utility of such a probe has been demonstrated in both cell culture and in vivo whole-organism models, such as zebrafish, for investigating programmed cell death. nih.gov

Furthermore, the quinoline core is a well-established fluorophore, and its derivatives can be engineered into fluorescent probes for biological imaging. By strategically modifying the this compound scaffold to create donor-π-acceptor systems, researchers can fine-tune the photophysical properties (absorption and emission spectra) of the resulting molecules. nih.gov This approach has been used to develop quinoline-based probes for imaging specific biological targets, such as β-amyloid plaques in the context of Alzheimer's disease research, or for functioning as fluorescent pH sensors. nih.gov The chemical tractability of this compound makes it an attractive starting material for creating a diverse array of molecular tools to probe biological functions with high precision.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 5-Bromoquinoline-3-carbaldehyde?

A two-step approach is typically used:

- Bromination : Introduce bromine at the 5-position of quinoline using agents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation or Lewis acid catalysis).

- Formylation : Apply the Vilsmeier-Haack reaction, where the quinoline derivative reacts with a chloroiminium ion generated from DMF and POCl₃, to introduce the aldehyde group at the 3-position . Optimization of reaction parameters (temperature, solvent, stoichiometry) is critical to minimize side reactions like over-bromination or aldehyde oxidation.

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., bromine at C5, aldehyde at C3) and monitors reaction progress.

- X-ray Crystallography : Resolves ambiguities in regiochemistry and molecular geometry. The SHELX suite is widely used for small-molecule refinement, particularly for high-resolution data .

- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., bromine’s ¹:¹ isotopic signature).

Q. What safety precautions are critical when handling this compound?

- Hazard Mitigation : Use PPE (gloves, goggles) due to risks of skin/eye irritation (H315, H319) and respiratory sensitivity (H335).

- Storage : Store in a cool, dry environment away from oxidizers. Refer to safety data sheets (SDS) for compound-specific guidelines .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?

- Temperature Control : Lower temperatures during bromination reduce polybromination byproducts.

- Catalyst Screening : Test Lewis acids (e.g., FeCl₃, AlCl₃) to enhance regioselectivity.

- Purification Strategies : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures to isolate the product .

Q. How should researchers resolve contradictions between spectroscopic data and computational predictions during structural elucidation?

- Cross-Validation : Combine NMR data with X-ray crystallography to confirm atomic positions.

- DFT Calculations : Compare experimental IR/Raman spectra with density functional theory (DFT)-simulated vibrational modes to validate assignments .

- Iterative Refinement : Re-examine reaction pathways or sample purity if discrepancies persist.

Q. What strategies enable selective derivatization of this compound for functional material development?

- Aldehyde Reactivity : Exploit condensation reactions (e.g., with hydrazines for hydrazones or amines for Schiff bases) to generate ligands for metal coordination complexes.

- Bromine Substitution : Perform cross-coupling reactions (Suzuki, Heck) to introduce aryl/heteroaryl groups at C5, leveraging the bromine as a leaving group .

Q. How can computational modeling predict the reactivity and electronic properties of this compound?

- Molecular Orbital Analysis : Use software like Gaussian or ORCA to calculate HOMO/LUMO energies, predicting sites for electrophilic/nucleophilic attack.

- Solvent Effects : Simulate solvation models (e.g., COSMO-RS) to assess solvent interactions and their impact on reaction kinetics .

Data Presentation Guidelines

- Tables : Include reaction yields, spectroscopic data (e.g., δ values for NMR), and computational parameters (e.g., bond lengths, angles).

- Figures : Provide annotated spectra, crystallographic diagrams (CIF files), and reaction schemes with optimized conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.